5-(Benzyloxy)-2-methylphenol
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-(Benzyloxy)-2-methylphenol”, benzylic compounds are generally synthesized through reactions involving benzylic halides . A related compound, 1,2,3-triazole-linked pyrazoline analogues, were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate .Chemical Reactions Analysis
Benzylic compounds, like “this compound”, are known to show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring . They are also susceptible to oxidative degradation .Scientific Research Applications
Synthetic Chemistry and Material Science Applications
- Synthesis of Dual Inhibitors for Anti-inflammatory Activity : A study explored the synthesis of benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol, evaluating them as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showcasing potential anti-inflammatory applications (Unangst et al., 1994).
- Development of Novel Synthetic Pathways : Research into the straightforward assembly of benzoxepines highlighted a rhodium(III)-catalyzed C-H functionalization of o-vinylphenols, underlining a method for creating valuable benzoxepine skeletons in an atom-economical manner (Seoane et al., 2014).
- Innovations in Polymer Chemistry : The synthesis of benzoxazine monomers and oligomers via a novel solventless reaction with bisphenol-A, emphasizing advancements in materials science and polymer chemistry (Brunovska et al., 1999).
Biological and Pharmaceutical Research
- Investigation into Antitumor Agents : A study on the synthesis, structure-activity relationships, and biological evaluation of substituted 5H-pyridophenoxazin-5-ones revealed potent antiproliferative activity, important for developing new antitumor drugs (Bolognese et al., 2002).
- Antioxidant and Antibacterial Properties : Research on bromophenols from the marine red alga Rhodomela confervoides underscored the antioxidant activity of these natural products, suggesting their potential in preventing oxidative deterioration of food and their antibacterial properties (Li et al., 2011; Xu et al., 2003).
Mechanism of Action
Target of Action
It’s known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Pathways
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways.
Result of Action
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds .
Properties
IUPAC Name |
2-methyl-5-phenylmethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLRJBVPNUKKQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.